Cas no 2680783-04-2 (tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate)

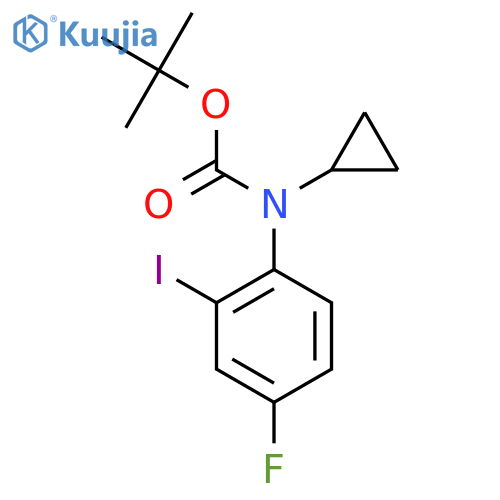

2680783-04-2 structure

商品名:tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate

- EN300-28301537

- 2680783-04-2

-

- インチ: 1S/C14H17FINO2/c1-14(2,3)19-13(18)17(10-5-6-10)12-7-4-9(15)8-11(12)16/h4,7-8,10H,5-6H2,1-3H3

- InChIKey: BDBCZUNMDTYNSG-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1N(C(=O)OC(C)(C)C)C1CC1)F

計算された属性

- せいみつぶんしりょう: 377.02880g/mol

- どういたいしつりょう: 377.02880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 29.5Ų

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301537-0.05g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 0.05g |

$1032.0 | 2025-03-19 | |

| Enamine | EN300-28301537-0.25g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 0.25g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-28301537-2.5g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 2.5g |

$2408.0 | 2025-03-19 | |

| Enamine | EN300-28301537-5g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 5g |

$3562.0 | 2023-09-07 | ||

| Enamine | EN300-28301537-10g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 10g |

$5283.0 | 2023-09-07 | ||

| Enamine | EN300-28301537-10.0g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 | |

| Enamine | EN300-28301537-1.0g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 1.0g |

$1229.0 | 2025-03-19 | |

| Enamine | EN300-28301537-5.0g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 5.0g |

$3562.0 | 2025-03-19 | |

| Enamine | EN300-28301537-0.1g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 0.1g |

$1081.0 | 2025-03-19 | |

| Enamine | EN300-28301537-0.5g |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |

2680783-04-2 | 95.0% | 0.5g |

$1180.0 | 2025-03-19 |

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

2680783-04-2 (tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬